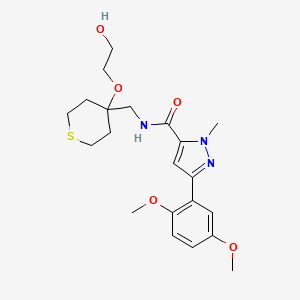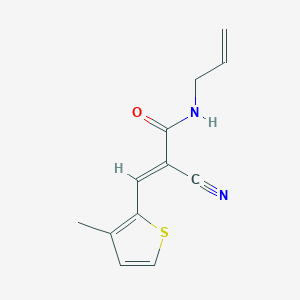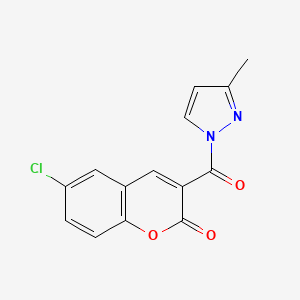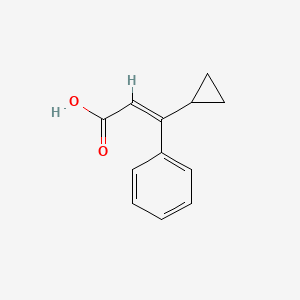![molecular formula C19H14FN3O5S B2501356 N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 450337-30-1](/img/structure/B2501356.png)
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide" is a pyrazole derivative, which is a class of compounds known for their diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential applications in medicinal chemistry, including their use as anti-inflammatory, antipyretic, and analgesic agents, as well as their role in the treatment of various diseases.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of benzoyl isothiocyanate with various nucleophiles, followed by alkylation and subsequent reactions to introduce different substituents and form the desired heterocyclic systems. For instance, the synthesis of benzamide-based 5-aminopyrazoles can be achieved through a reaction with malononitrile in the presence of KOH–EtOH, followed by alkylation with alkyl halides and a reaction with hydrazine . Similarly, novel pyrazole-5-carboxamides can be designed and synthesized using key intermediates such as 2-amino-1-(4-substituted) phenyl ethanol .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be substituted at various positions to yield compounds with different properties. X-ray crystallography, Hirshfeld surface analysis, and DFT calculations are commonly used to characterize the solid-state structures of these compounds. These analyses reveal the presence of intermolecular interactions such as hydrogen bonds, C–H⋯π, and π⋯π contacts, which play a significant role in the stabilization of the crystal packing .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including alkylation, acylation, and cyclization, to form a wide range of heterocyclic compounds. The reactivity of these compounds can be influenced by the nature of the substituents on the pyrazole ring. For example, a trivial change at the 4-position of the pyrazole ring can lead to significant changes in the properties and activities of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. These compounds typically exhibit good solubility in organic solvents and may show different degrees of stability depending on their substitution pattern. The biological activities of pyrazole derivatives, such as insecticidal, antifeedant, and antiviral activities, are closely related to their chemical properties. Compounds with specific substituents have been shown to exhibit high insecticidal activity against various pests and significant antiviral activities against influenza A virus (subtype H5N1) .
Applications De Recherche Scientifique
Antiproliferative Activities
Research into pyrazole-sulfonamide derivatives has demonstrated promising applications in cancer research. Specifically, a series of pyrazole-sulfonamide derivatives designed and synthesized showed cell-selective effects against rat brain tumor cells (C6) and broad-spectrum antitumor activity. These compounds, including those tested against HeLa and C6 cell lines, exhibited promising antiproliferative activities, highlighting their potential as anticancer drugs (Mert et al., 2014).
Antituberculosis Activity
Another study focused on thiazole-aminopiperidine hybrid analogues, which were designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. Among these compounds, one particularly promising compound demonstrated significant activity against Mycobacterium tuberculosis, including inhibition of DNA gyrase and MIC values indicative of potent antituberculosis activity without cytotoxicity at relevant concentrations (Jeankumar et al., 2013).
Antiviral Activity
A novel route for synthesizing benzamide-based 5-aminopyrazoles and their fused heterocycles was developed, showing remarkable activity against the avian influenza virus (H5N1). This study demonstrates the potential of these compounds in the development of new antiviral drugs, especially against strains of influenza that pose significant threats to public health (Hebishy et al., 2020).
Antimicrobial and Antibacterial Agents
Research into pyrazole derivatives has also shown promising antimicrobial and antibacterial properties. For example, novel analogs of pyrazole carboxamide demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These studies suggest the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial therapies (Palkar et al., 2017).
Propriétés
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O5S/c20-12-2-4-13(5-3-12)23-18(14-8-29(25,26)9-15(14)22-23)21-19(24)11-1-6-16-17(7-11)28-10-27-16/h1-7H,8-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJSRBNXPXKNRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(3-Trifluoromethyl-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B2501273.png)
![N-(2-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2501274.png)
![6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2501275.png)


![Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B2501279.png)
![N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2501280.png)
![N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2501281.png)
![N-[4-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenyl]acetamide](/img/structure/B2501283.png)
![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B2501285.png)
![5-(2-furyl)-2-[(4-methylpiperidin-1-yl)acetyl]-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole](/img/structure/B2501286.png)

![3-(3,4-dimethoxyphenyl)-2-((3-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501294.png)
